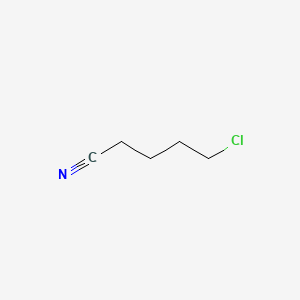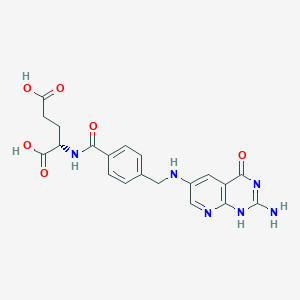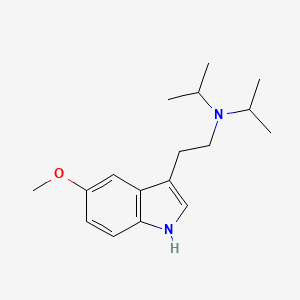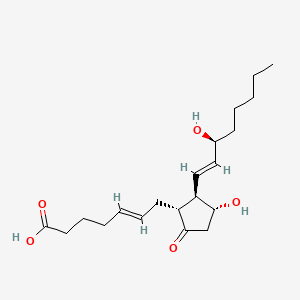
A 286982
Descripción general
Descripción
A 286982 es un inhibidor potente y alostérico de la interacción entre el antígeno 1 asociado a la función de leucocitos (LFA-1) y la molécula de adhesión intercelular 1 (ICAM-1). Este compuesto ha demostrado una eficacia significativa en la inhibición de la unión de LFA-1 a ICAM-1, lo cual es crucial en varios procesos de adhesión celular .
Mecanismo De Acción
A 286982 ejerce sus efectos uniéndose al sitio alostérico del dominio I (IDAS) de LFA-1. Esta unión inhibe la interacción entre LFA-1 e ICAM-1, evitando la adhesión celular. La inhibición alostérica da como resultado una competencia insuperable, bloqueando eficazmente el sitio de unión y alterando las vías de señalización implicadas en la adhesión celular .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de A 286982 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
Formación de la estructura central: Esto implica la reacción de 4-acetil-1-piperazina con 4-[2-(1-metiletil)fenil]tio-3-nitrobenzaldehído para formar el compuesto intermedio.
Introducción de grupos funcionales: El compuesto intermedio se somete entonces a reacciones adicionales para introducir los grupos funcionales necesarios, dando como resultado el producto final, this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas de síntesis similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso implica:
Síntesis a gran escala de intermediarios: Los intermediarios se sintetizan en grandes cantidades utilizando condiciones de reacción optimizadas.
Purificación y aislamiento: El producto final se purifica utilizando técnicas como la cristalización y la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
A 286982 experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden realizarse para modificar el grupo nitro presente en el compuesto.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del compuesto y análogos sustituidos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
A 286982 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto de referencia para estudiar la interacción entre LFA-1 e ICAM-1.
Biología: Empleado en estudios de adhesión celular para comprender el papel de la interacción LFA-1/ICAM-1 en las respuestas inmunitarias.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en enfermedades que implican una adhesión celular anormal, como los trastornos autoinmunitarios y el cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a la interacción LFA-1/ICAM-1
Comparación Con Compuestos Similares
Compuestos Similares
BIRT-377: Otro inhibidor de la interacción LFA-1/ICAM-1 con una estructura química diferente.
XVA143: Un inhibidor de molécula pequeña que se dirige a la misma interacción pero con propiedades de unión distintas.
LFA703: Un inhibidor con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas
Singularidad
A 286982 es único debido a su alta potencia y especificidad para la interacción LFA-1/ICAM-1. Su mecanismo de inhibición alostérica proporciona una ventaja distintiva sobre otros inhibidores, convirtiéndolo en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGAYLWTDOFDK-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328277 | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280749-17-9 | |
| Record name | A-286982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280749179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-286982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8WFS075A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)






